molecular formula C5H9NO2 B1656740 2,2-Dimethoxypropanenitrile CAS No. 53981-66-1

2,2-Dimethoxypropanenitrile

Cat. No.: B1656740
CAS No.: 53981-66-1
M. Wt: 115.13 g/mol
InChI Key: QDSMOWYMYIABBZ-UHFFFAOYSA-N
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Description

2,2-Dimethoxypropanenitrile is an organic compound with the molecular formula C₅H₉NO₂. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of more complex molecules.

Scientific Research Applications

2,2-Dimethoxypropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethoxypropanenitrile can be synthesized through the reaction of acetone with methanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, 2,2-dimethoxypropane, which is then converted to the nitrile by treatment with a suitable nitrile source such as hydrogen cyanide or a cyanide salt .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and the concentration of reactants. The use of strong acid cation exchange resins as catalysts is common to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethoxypropanenitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate for the production of a wide range of organic compounds.

Properties

IUPAC Name

2,2-dimethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(4-6,7-2)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSMOWYMYIABBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508258
Record name 2,2-Dimethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53981-66-1
Record name 2,2-Dimethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxypropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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